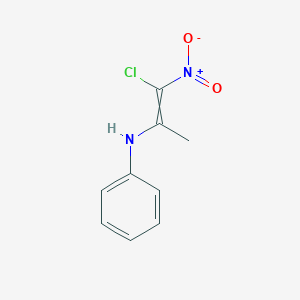![molecular formula C15H10F3NO4 B14500790 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid CAS No. 64181-78-8](/img/structure/B14500790.png)
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid typically involves the reaction of 3-(trifluoromethyl)aniline with benzene-1,3-dicarboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the trifluoromethyl and anilino groups.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzene-1,3-dicarboxylic acid moiety.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the anilino and carboxylic acid groups.
Uniqueness
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is unique due to the presence of both the trifluoromethyl and anilino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64181-78-8 |
|---|---|
Fórmula molecular |
C15H10F3NO4 |
Peso molecular |
325.24 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-3-1-4-9(7-8)19-12-10(13(20)21)5-2-6-11(12)14(22)23/h1-7,19H,(H,20,21)(H,22,23) |
Clave InChI |
HDDNQXGMHVUENJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=CC=C2C(=O)O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



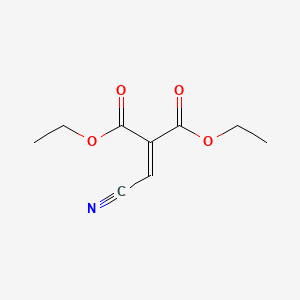
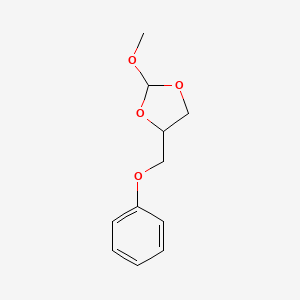

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
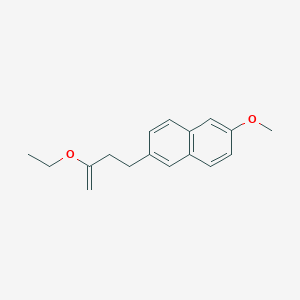

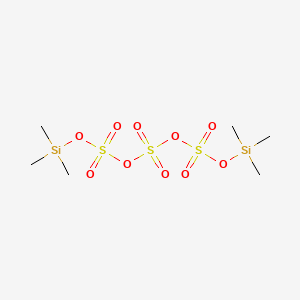




![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
